molecular formula C9H16N2O2 B2401240 1-(2,2-diethoxyethyl)-1H-pyrazole CAS No. 98881-10-8

1-(2,2-diethoxyethyl)-1H-pyrazole

Cat. No.: B2401240
CAS No.: 98881-10-8
M. Wt: 184.239
InChI Key: WQVJLPKFVPEPQS-UHFFFAOYSA-N
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Description

Overview of N-Functionalized Pyrazoles in Contemporary Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. organicchemistrydata.orgtsijournals.com The functionalization of the pyrazole (B372694) ring, particularly at the nitrogen atoms, has been a subject of intense research. N-substituted pyrazoles are integral scaffolds in numerous compounds with a wide array of applications, including pharmaceuticals and agrochemicals. orgsyn.orgekb.eg The introduction of various substituents onto the nitrogen atom can significantly influence the electronic properties and biological activities of the resulting molecules. mdpi.com Synthetic methodologies for the preparation of N-alkylated pyrazoles often involve the reaction of a pyrazole with an appropriate alkylating agent. mdpi.com

Significance of Acetal-Substituted N-Heterocycles in Advanced Organic Synthesis Research

Acetal (B89532) groups serve as protecting groups for aldehydes and ketones, which are masked in a more stable form that is unreactive towards many reagents. nih.gov In the context of N-heterocycles, the incorporation of an acetal-substituted side chain, such as the 2,2-diethoxyethyl group, provides a latent aldehyde functionality. This aldehyde can be unmasked under specific acidic conditions, allowing for subsequent chemical transformations. This strategy is particularly valuable in multi-step syntheses where the direct presence of a reactive aldehyde group would interfere with earlier reaction steps. The use of acetal-protected precursors is a common tactic in the synthesis of complex heterocyclic systems. nih.govmdpi.com

Synthesis and Properties of 1-(2,2-Diethoxyethyl)-1H-pyrazole

The synthesis of this compound typically involves the alkylation of pyrazole with a suitable electrophile bearing the diethoxyethyl moiety. A common precursor for this purpose is 2-bromo-1,1-diethoxyethane. nih.govnist.govsigmaaldrich.com

Table 1: Reactants for the Synthesis of this compound

ReactantRole
PyrazoleThe heterocyclic core
2-Bromo-1,1-diethoxyethaneAlkylating agent
Base (e.g., sodium hydride)To deprotonate the pyrazole
Solvent (e.g., DMF)Reaction medium

The reaction proceeds via the deprotonation of pyrazole by a strong base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane to form the desired N-substituted product.

The physical and chemical properties of this compound are influenced by both the aromatic pyrazole ring and the flexible diethoxyethyl side chain. While specific experimental data for the parent compound is not extensively reported in the literature, related structures provide insight into its characteristics. For instance, derivatives such as 5-amino-4-cyano-1-(2,2-diethoxyethyl)pyrazole (B8339089) have been synthesized and characterized.

Table 2: Predicted and Reported Properties of this compound and a Derivative

PropertyThis compound (Predicted)5-Amino-4-cyano-1-(2,2-diethoxyethyl)pyrazole (Reported)
Molecular FormulaC9H16N2O2C10H16N4O2
Molecular Weight184.24 g/mol 224.26 g/mol
Appearance-Solid

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for the structural elucidation of such compounds. The 1H NMR spectrum of a typical N-substituted pyrazole would show distinct signals for the protons on the pyrazole ring and the substituent. rsc.orgresearchgate.netspectrabase.com For this compound, one would expect to observe signals corresponding to the pyrazole ring protons, the methylene (B1212753) and methine protons of the diethoxyethyl group, and the ethyl group protons.

Applications in Advanced Organic Synthesis

The primary application of this compound in organic synthesis lies in its use as a precursor to more complex heterocyclic systems, particularly fused pyrimidines. The acetal group can be hydrolyzed under acidic conditions to reveal an aldehyde functionality, which can then participate in cyclization reactions.

A significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are a class of compounds with considerable biological and pharmaceutical importance. tsijournals.comekb.egkoreascience.krnih.gov The general strategy involves the use of a substituted pyrazole, such as an amino-cyano pyrazole derived from this compound, which can then be cyclized to form the pyrazolopyrimidine ring system. For example, 5-amino-1-substituted-1H-pyrazole-4-carbonitriles are valuable starting materials for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg

The synthetic utility is highlighted by the transformation of the diethoxyethyl group into a reactive aldehyde, which can then undergo condensation with other functional groups within the molecule or with external reagents to build the second heterocyclic ring.

This compound is a synthetically valuable compound that bridges the chemistry of pyrazoles and the utility of acetal protecting groups. Its preparation and subsequent chemical manipulation, particularly the deprotection to an aldehyde, provide a versatile route for the construction of complex, fused heterocyclic systems. This makes it a significant building block in the arsenal (B13267) of synthetic organic chemists, particularly for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this and related acetal-substituted N-heterocycles will undoubtedly continue to enrich the field of organic synthesis.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)8-11-7-5-6-10-11/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJLPKFVPEPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 1 2,2 Diethoxyethyl 1h Pyrazole

Direct N-Alkylation Strategies for Pyrazole (B372694) Annulation

Direct N-alkylation of the pyrazole ring is a common and straightforward approach to introduce the 2,2-diethoxyethyl group. This typically involves the reaction of a pyrazole salt with a suitable electrophile.

Alkylation of 1H-Pyrazole with 2,2-Diethoxyethyl Electrophiles

The most direct method for the synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazole involves the reaction of 1H-pyrazole with an electrophile containing the 2,2-diethoxyethyl moiety. A common electrophile used for this purpose is 2-bromo-1,1-diethoxyethane. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as a nucleophile.

The choice of base and solvent can influence the reaction's efficiency and regioselectivity, especially when using substituted pyrazoles. For unsubstituted pyrazole, this method provides a direct route to the target compound.

Catalytic N-Alkylation Techniques

To improve efficiency, reduce waste, and often enhance selectivity, various catalytic methods have been developed for the N-alkylation of pyrazoles. These techniques offer milder reaction conditions and can sometimes circumvent the need for strong, stoichiometric bases.

A novel approach to N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method provides an alternative to traditional alkylation procedures that often require strong bases and high temperatures. mdpi.com The reaction proceeds by activating the trichloroacetimidate with the Brønsted acid, such as camphorsulfonic acid (CSA), to generate a reactive carbocation intermediate which is then trapped by the pyrazole nucleophile. mdpi.com While this specific methodology has been demonstrated with various alkyl groups, its application to the synthesis of this compound would involve the corresponding 2,2-diethoxyethyl trichloroacetimidate. The general procedure involves stirring the imidate, pyrazole, and a catalytic amount of the Brønsted acid in a dry solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature. mdpi.com

Table 1: Optimization of Brønsted Acid-Catalyzed N-Alkylation of Pyrazoles

Entry Acid Catalyst Solvent Temperature (°C) Yield (%)
1 None DCE 80 Trace
2 Sc(OTf)₃ DCE 25 45
3 Bi(OTf)₃ DCE 25 52
4 CSA DCE 25 77
5 CSA CH₂Cl₂ 25 65
6 CSA MeCN 25 58

Note: This table represents a general optimization study for Brønsted acid-catalyzed N-alkylation of pyrazoles and not specifically for the synthesis of this compound. Data adapted from a representative study. mdpi.comsemanticscholar.org

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. In the context of pyrazole N-alkylation, solid acid catalysts have been employed. For instance, a gas-phase flow system using a solid acid catalyst can be utilized for the N-alkylation of pyrazoles with alcohols at elevated temperatures, generally between 150 to 400°C. google.com This method, while effective for simple alkyl groups like methyl, could potentially be adapted for the reaction of pyrazole with 2,2-diethoxyethanol. Another approach involves the use of metal-based heterogeneous catalysts, such as [Ce(L-Pro)₂]₂(Oxa), for the synthesis of pyrazole derivatives, although this is typically for the cyclocondensation reaction rather than direct alkylation. rsc.org

Phase transfer catalysis (PTC) is a powerful technique for the N-alkylation of pyrazoles, offering mild reaction conditions and often obviating the need for anhydrous solvents. researchgate.nettandfonline.com The reaction typically involves an aqueous phase containing an inorganic base (like potassium hydroxide) and an organic phase containing the pyrazole and the alkylating agent. tandfonline.comacsgcipr.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the deprotonated pyrazole from the aqueous phase to the organic phase where it reacts with the electrophile. tandfonline.comacsgcipr.org This method has been successfully applied to a wide range of alkyl halides. tandfonline.com The synthesis of this compound via PTC would involve reacting pyrazole with 2-bromo-1,1-diethoxyethane under these conditions. A significant advantage of PTC is the potential to carry out the reaction without a solvent, which simplifies work-up and reduces environmental impact. tandfonline.com

Table 2: N-Alkylation of Pyrazole using Phase Transfer Catalysis without Solvent

Alkyl Halide Base Catalyst Time (h) Yield (%)
n-Butyl Bromide KOH TBAB 2 85
Benzyl Chloride KOH TBAB 1 92
Propargyl Bromide K₂CO₃ TBAB 3 78
Methyl Iodide KOH TBAB 4 95

Note: This table illustrates the general applicability of solvent-free phase transfer catalysis for N-alkylation of pyrazole with various alkyl halides. tandfonline.com

Cyclocondensation Approaches for Pyrazole Ring Formation

An alternative to direct alkylation is the construction of the pyrazole ring with the desired N-substituent already in place. This involves the reaction of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

For the synthesis of this compound, the key starting material would be (2,2-diethoxyethyl)hydrazine (B3052554). This hydrazine derivative can be reacted with a variety of 1,3-dielectrophilic species to form the pyrazole ring. A common and classic method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org For example, the reaction of (2,2-diethoxyethyl)hydrazine with a 1,3-diketone like acetylacetone (B45752) would lead to a dimethyl-substituted pyrazole ring. To obtain the unsubstituted pyrazole ring, a synthon for malondialdehyde, such as 1,1,3,3-tetramethoxypropane, could be employed in the reaction with (2,2-diethoxyethyl)hydrazine under acidic conditions.

Multicomponent reactions (MCRs) also offer an efficient pathway to substituted pyrazoles, where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.orgnih.gov However, for the specific synthesis of the unsubstituted this compound, the direct cyclocondensation of (2,2-diethoxyethyl)hydrazine with a malondialdehyde equivalent remains the most straightforward cyclocondensation approach.

Condensation of Hydrazine Acetal (B89532) Diethylacetates with Activated Methylene (B1212753) Compounds

A primary and widely utilized method for synthesizing 1-substituted pyrazoles involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.com In the context of this compound, (2,2-diethoxyethyl)hydrazine serves as the key N1-substituted hydrazine precursor. This hydrazine derivative can be reacted with various activated methylene compounds, which act as three-carbon synthons, to construct the pyrazole ring. nih.gov

Activated enol ethers, derived from the condensation of active methylene compounds like malonic acid derivatives with trialkyl orthoformates, are excellent three-carbon synthons for pyrazole synthesis. nih.gov The reaction of these activated enol ethers with (2,2-diethoxyethyl)hydrazine proceeds via a nucleophilic vinylic substitution, followed by cyclization and elimination to afford the pyrazole ring. nih.gov

A general representation of this reaction is the condensation of (2,2-diethoxyethyl)hydrazine with a compound of the structure R-CH=C(X)(Y), where X and Y are electron-withdrawing groups. For instance, the reaction with ethoxymethylenemalononitrile (B14416) would lead to a 5-amino-4-cyanopyrazole derivative.

Regioselective [3+2] Cycloaddition Reactions Employing Alkyne Surrogates

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. acs.orgnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the synthesis of pyrazoles, diazo compounds or nitrile imines can act as the 1,3-dipole, while alkynes or alkyne surrogates serve as the dipolarophile. nih.govnih.gov

The regioselectivity of these cycloadditions is a critical aspect, determining the substitution pattern on the final pyrazole ring. acs.orgnih.gov The use of alkyne surrogates, which are alkenes containing a leaving group, can circumvent issues related to the preparation and regioselectivity of alkyne cycloadditions. nih.gov These surrogates react with the 1,3-dipole to form an intermediate that aromatizes to the pyrazole through the elimination of the leaving group. nih.gov

For the synthesis of this compound, a (2,2-diethoxyethyl)-substituted 1,3-dipole would be reacted with an appropriate alkyne or alkyne surrogate. For example, a nitrile imine generated from a (2,2-diethoxyethyl)hydrazonoyl halide could undergo a [3+2] cycloaddition with an alkyne surrogate. nih.gov Alternatively, copper-catalyzed cycloaddition of sydnones with terminal alkynes provides a regiocontrolled route to 1,4-disubstituted pyrazoles. acs.org

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the pyrazole ring is essential for tuning its chemical and physical properties. Several methods have been developed for the synthesis of functionalized this compound derivatives, primarily focusing on the introduction of amino, carboxylate, and carbonitrile groups at the C4 and C5 positions.

Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylates

The synthesis of 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylates is typically achieved through the reaction of (2,2-diethoxyethyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. prepchem.com This reaction is a variation of the condensation method described in section 2.2.1.

In a representative procedure, (4-methoxyphenyl)hydrazine (B1593770) hydrochloride, ethyl (ethoxymethylene)cyanoacetate, and potassium carbonate are refluxed in ethanol (B145695). prepchem.com After cooling and pouring into ice water, the precipitated solid is collected and recrystallized to yield the desired 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com A similar procedure using (2,2-diethoxyethyl)hydrazine would be expected to yield ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate. The reaction of hydrazonyl chlorides with ethyl cyanoacetate (B8463686) in the presence of a base also provides a route to 5-amino-4-carbethoxypyrazoles. nih.gov

Table 1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate prepchem.com

Reactant 1Reactant 2BaseSolventConditionsProductYield
(4-Methoxyphenyl)hydrazine hydrochlorideEthyl (ethoxymethylene)cyanoacetatePotassium carbonateEthanolReflux, 20 hours5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester28%

Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitriles

The synthesis of 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitriles is readily accomplished by the condensation of (2,2-diethoxyethyl)hydrazine with ethoxymethylenemalononitrile. This reaction is highly efficient and proceeds under mild conditions.

In a typical procedure, a solution of ethoxymethylenemalononitrile in ethanol is added dropwise to a solution of (2,2-diethoxyethyl)hydrazine (referred to as hydrazinoacetaldehyde diethyl acetal) in ethanol at room temperature. The mixture is stirred for 24 hours, and after workup and purification by column chromatography, 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitrile is obtained. Multicomponent reactions involving an aldehyde, malononitrile (B47326), and a hydrazine derivative in the presence of a catalyst also provide an efficient route to 5-amino-1H-pyrazole-4-carbonitriles. nih.govnih.gov

Table 2: Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitrile

Reactant 1Reactant 2SolventConditionsProduct
(2,2-Diethoxyethyl)hydrazineEthoxymethylenemalononitrileEthanolRoom temperature, 24 hours5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitrile

Synthesis of this compound-4-carboxylic Acids

The synthesis of this compound-4-carboxylic acid can be achieved through the hydrolysis of the corresponding ester or nitrile. For example, the ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate, synthesized as described in section 2.3.1, can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. Similarly, the 4-carbonitrile derivative can be hydrolyzed to the carboxylic acid. The direct synthesis of pyrazole-4-carboxylic acids can also be achieved through specific cycloaddition strategies. The PubChem database lists the compound this compound-4-carboxylic acid, indicating its existence and potential synthetic accessibility. uni.lu

Reactivity and Transformational Chemistry of 1 2,2 Diethoxyethyl 1h Pyrazole

Reactions at the Pyrazole (B372694) Nucleus

The pyrazole core of 1-(2,2-diethoxyethyl)-1H-pyrazole is amenable to various transformations, particularly electrophilic substitution and functional group interconversions on its substituents.

Electrophilic Substitution at the Pyrazole C4 Position

The C4 position of the pyrazole ring is a primary site for electrophilic attack, allowing for the introduction of various functional groups.

Halogenation: The introduction of halogen atoms at the C4 position is a common transformation. For instance, iodination can be achieved using iodine monochloride (ICl) in the presence of a base like lithium carbonate (Li2CO3) at room temperature. This reaction proceeds through the formation of a more reactive pyrazole species that readily reacts with the electrophilic iodine source.

Boronation: The C4 position can also undergo boronation, a key reaction for creating carbon-carbon bonds through subsequent cross-coupling reactions. One method involves an aminoboration reaction using ClBCat and a copper(II) triflate (Cu(OTf)2) catalyst. organic-chemistry.org This approach offers high regioselectivity, exclusively functionalizing the C4 position. organic-chemistry.org

Functional Group Interconversions on Pyrazole-Substituted Moieties

The pyrazole ring can influence the reactivity of its substituents, enabling a variety of functional group interconversions. For example, a ketone group attached to the pyrazole ring can be synthesized by reacting the corresponding pyrazolyl lithium reagent with an aldehyde, such as benzaldehyde. researchgate.net Furthermore, pyrazole-4-carbaldehydes can be reduced to the corresponding hydroxymethylpyrazoles using sodium borohydride. semanticscholar.org These alcohol derivatives can then be converted to chloromethylpyrazoles with thionyl chloride, which are precursors for Wittig reagents. semanticscholar.org

Transformations of the 2,2-Diethoxyethyl Side Chain

The 2,2-diethoxyethyl side chain offers a masked aldehyde functionality, which can be unveiled and utilized in various synthetic transformations, most notably in the formation of fused heterocyclic systems.

Hydrolysis of the Acetal (B89532) to the Corresponding Aldehyde Derivative

The diethyl acetal group can be readily hydrolyzed under acidic conditions to yield the corresponding pyrazol-1-ylacetaldehyde. This transformation is a critical step in unmasking the reactive aldehyde functionality, which serves as a precursor for subsequent cyclization reactions. The hydrolysis is typically carried out using a mineral acid in an aqueous solution.

Intramolecular Cyclization Reactions Involving the Generated Aldehyde and Pyrazole Nitrogen (e.g., Imidazo[1,2-b]pyrazole Formation)

The in situ generated pyrazol-1-ylacetaldehyde is a key intermediate for the synthesis of the fused heterocyclic system, 1H-imidazo[1,2-b]pyrazole. nih.gov This intramolecular cyclization involves the nucleophilic attack of the N2 nitrogen of the pyrazole ring onto the aldehyde's carbonyl carbon, followed by dehydration. This reaction provides an efficient route to this important scaffold, which is considered a non-classical isostere of indole (B1671886) and serves as a precursor for various functional materials. rsc.org The reaction conditions for this cyclization can be optimized, sometimes employing microwave heating to reduce reaction times and improve yields. nih.gov

The table below summarizes the key intramolecular cyclization reaction leading to the formation of the 1H-imidazo[1,2-b]pyrazole scaffold.

Starting MaterialIntermediateProductReaction Type
This compoundPyrazol-1-ylacetaldehyde1H-Imidazo[1,2-b]pyrazoleIntramolecular Cyclization/Dehydration

Derivatization of the Diethoxyethyl Group through Other Chemical Pathways

Beyond hydrolysis and cyclization, the 2,2-diethoxyethyl group can be involved in other chemical transformations. While less common, the acetal moiety can potentially be modified prior to hydrolysis. For instance, reactions involving the ether linkages could be explored under specific conditions, although these are not as prevalent as the hydrolysis-cyclization pathway. The versatility of the pyrazole scaffold allows for a wide range of derivatizations, and the diethoxyethyl group can be a handle for introducing further complexity into the molecule. nih.gov

Synthetic Utility in Heterocyclic Annulation Reactions

The chemical compound this compound serves as a valuable and versatile precursor in the synthesis of fused heterocyclic systems. Its primary utility in annulation reactions stems from the 1-(2,2-diethoxyethyl) group, which functions as a masked aldehyde. This acetal functionality is stable under various conditions but can be readily hydrolyzed, typically under mild acidic treatment, to unveil the highly reactive 1-(pyrazol-1-yl)acetaldehyde intermediate. This in-situ generation of the aldehyde is crucial for its subsequent participation in cyclocondensation reactions to form new rings fused to the pyrazole core.

The resulting aldehyde is an electrophilic species that can react with a wide array of binucleophiles, making it a key building block for constructing bicyclic heteroaromatic compounds such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry and materials science. researchgate.nethilarispublisher.com

Synthesis of Pyrazolo[1,5-a]pyridines

A principal application of 1-(pyrazol-1-yl)acetaldehyde, derived from its diethoxyethyl precursor, is in the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. The general strategy involves a base-catalyzed Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). This is followed by an intramolecular cyclization and subsequent aromatization, often via the elimination of a small molecule, to yield the final fused product. The reaction of a pyrazole aldehyde with various cyclic secondary amines can also lead to fused systems like pyrazolinoquinolizines through a mechanism known as the tert-amino effect. beilstein-journals.org

The reaction sequence typically begins with the condensation of the aldehyde with the active methylene compound to form a vinylidene intermediate. The pyrazole N2 atom then acts as an intramolecular nucleophile, attacking one of the electrophilic centers (e.g., a nitrile or ester group) on the vinylidene adduct, which initiates the ring-closing process. This type of cyclization is a well-established method for forming fused pyridine (B92270) rings. acs.orgnih.govsemanticscholar.org

Table 1: Annulation Reactions Leading to Pyrazolo[1,5-a]pyridine Derivatives

Reactant 1 (from Precursor)Reactant 2 (Active Methylene Compound)ConditionsResulting Fused HeterocycleReference Analogy
1-(Pyrazol-1-yl)acetaldehydeMalononitrilePiperidine, Ethanol (B145695), Reflux7-Amino-pyrazolo[1,5-a]pyridine-6-carbonitrile beilstein-journals.org
1-(Pyrazol-1-yl)acetaldehydeEthyl CyanoacetateSodium Ethoxide, Ethanol7-Amino-pyrazolo[1,5-a]pyridin-6-carboxylate acs.org
1-(Pyrazol-1-yl)acetaldehydeCyanoacetamideAnhydrous ZnCl₂, Heat7-Amino-pyrazolo[1,5-a]pyridine-6-carboxamide beilstein-journals.org
1-(Pyrazol-1-yl)acetaldehydeAcetylacetone (B45752)Acetic Acid, O₂, Heat6-Acetyl-7-methylpyrazolo[1,5-a]pyridine nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines

Another significant synthetic application is the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netnih.gov These compounds are considered purine (B94841) analogues and have attracted considerable pharmaceutical interest. researchgate.net The aldehyde intermediate, 1-(pyrazol-1-yl)acetaldehyde, can undergo condensation and cyclization with various nitrogen-containing binucleophiles.

For instance, reaction with aminopyrazoles, amidines, or guanidine (B92328) derivatives can furnish the fused pyrimidine (B1678525) ring. The reaction with 3-amino-1H-pyrazoles, for example, would lead to the formation of the pyrazolo[1,5-a]pyrimidine skeleton, a reaction pathway noted for its efficiency in creating this privileged scaffold. nih.gov Similarly, pyrazole-4-carbaldehydes are known versatile precursors for a variety of fused systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines, illustrating the broad utility of the aldehyde functionality in such annulations. semanticscholar.orgumich.edu

Table 2: Annulation Reactions Leading to Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant 1 (from Precursor)Reactant 2 (Binucleophile)ConditionsResulting Fused HeterocycleReference Analogy
1-(Pyrazol-1-yl)acetaldehyde3-Amino-1H-pyrazoleAcid or Base Catalyst, HeatSubstituted Pyrazolo[1,5-a]pyrimidine nih.gov
1-(Pyrazol-1-yl)acetaldehydeGuanidine NitrateSodium Ethoxide, Ethanol, RefluxPyrazolo[1,5-a]pyrimidin-7-amine semanticscholar.org
1-(Pyrazol-1-yl)acetaldehydeUreaHCl, Ethanol, RefluxPyrazolo[1,5-a]pyrimidin-7(4H)-one semanticscholar.org
1-(Pyrazol-1-yl)acetaldehydeThioureaBase, Ethanol, RefluxPyrazolo[1,5-a]pyrimidine-7(4H)-thione nih.gov

Spectroscopic and Structural Elucidation of 1 2,2 Diethoxyethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals in ¹H and ¹³C NMR spectra, the precise structure of 1-(2,2-diethoxyethyl)-1H-pyrazole can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For This compound , the spectrum would show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methylene (B1212753) groups of the ethyl side chain, the methine proton of the acetal (B89532) group, and the methyl groups of the ethoxy moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the pyrazole ring structure and the diethoxyethyl substituent.

While specific, experimentally verified spectral data for the parent compound This compound is not extensively detailed in publicly available literature, analysis of closely related derivatives provides expected spectral regions. For instance, studies on various substituted pyrazoles confirm the characteristic chemical shifts for the pyrazole ring protons and carbons. evitachem.com The signals for the diethoxyethyl group are expected in the typical aliphatic regions of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives This table outlines the general, expected chemical shift ranges for the core pyrazole structure and related functional groups based on known data from various pyrazole derivatives. evitachem.com

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole RingH-37.5 - 7.7138 - 140
Pyrazole RingH-46.2 - 6.4105 - 107
Pyrazole RingH-57.5 - 7.7128 - 130
N-CH₂Methylene4.0 - 4.350 - 55
CH(OEt)₂Methine4.5 - 5.0100 - 103
O-CH₂Methylene3.4 - 3.7 (quartet)60 - 63
CH₃Methyl1.1 - 1.3 (triplet)14 - 16

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of This compound would display characteristic absorption bands that confirm the presence of the pyrazole ring and the acetal functional group. Key expected vibrational frequencies include:

C-H stretching from the aromatic pyrazole ring and the aliphatic ethyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazole ring, usually observed in the 1600-1400 cm⁻¹ region.

C-O-C stretching from the diethyl acetal group, which are typically strong and appear in the 1150-1050 cm⁻¹ range.

N-H stretching , a band that would be notably absent, confirming the substitution at the N-1 position of the pyrazole ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound This table summarizes the expected IR absorption bands based on the functional groups present in the molecule.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H (Pyrazole)Stretching3100 - 3150Medium to Weak
Aliphatic C-H (Ethyl)Stretching2850 - 2980Strong
C=N / C=C (Pyrazole Ring)Stretching1400 - 1600Medium
C-N (Pyrazole Ring)Stretching1250 - 1350Medium
C-O-C (Acetal)Asymmetric/Symmetric Stretching1050 - 1150Strong
C-H (Pyrazole Ring)Out-of-plane Bending800 - 900Strong

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For This compound (Molecular Formula: C₉H₁₆N₂O₂), the expected monoisotopic mass is approximately 184.1212 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at this m/z value. HRMS would confirm the elemental composition as C₉H₁₆N₂O₂.

The fragmentation pattern observed in the mass spectrum gives structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of an ethoxy group (-OCH₂CH₃) from the acetal.

Cleavage of the bond between the pyrazole ring and the side chain.

Fragmentation of the pyrazole ring itself.

Predicted mass spectrometry data for closely related derivatives, such as 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole , show adducts like [M+H]⁺ and [M+Na]⁺, which is typical for this class of compounds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Based on the structure, this table predicts the major ions that would be observed in a mass spectrum.

IonFormulaPredicted m/zDescription
[M+H]⁺[C₉H₁₇N₂O₂]⁺185.1285Protonated molecular ion
[M+Na]⁺[C₉H₁₆N₂O₂Na]⁺207.1104Sodium adduct of the molecular ion
[M-OC₂H₅]⁺[C₇H₁₁N₂O]⁺139.0866Loss of an ethoxy group
[C₅H₇N₂]⁺[C₅H₇N₂]⁺95.0604Pyrazole ring with ethyl fragment

X-ray Crystallography for Confirmation of Molecular Architecture

While specific crystallographic data for This compound is not reported in the surveyed literature, studies on other pyrazole derivatives provide a solid foundation for its expected structural features. Such an analysis would confirm:

The planarity of the five-membered pyrazole ring.

The specific bond lengths and angles of the pyrazole core and the N-alkyl side chain.

The tetrahedral geometry around the acetal carbon atom.

The conformation of the flexible diethoxyethyl side chain relative to the pyrazole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing.

The structural confirmation of various pyrazole derivatives through X-ray crystallography has been crucial in understanding their chemical properties and designing new molecules with specific biological or material science applications.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

DFT is a common quantum mechanical method used to predict the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT studies typically involve optimizing the molecular geometry to find the most stable conformation.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as a greater amount of energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive.

Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a more detailed reactivity profile. These studies help in understanding the potential behavior of the compound in chemical reactions.

Mechanistic Probing via Computational Simulations and Transition State Analysis

Computational simulations are employed to explore the pathways of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism.

Transition state analysis is a critical component of these simulations. It involves locating the transition state structure—the highest energy point along the reaction coordinate—which is essential for calculating the activation energy of the reaction. Understanding the transition state provides insight into the feasibility and rate of a chemical process. While this is a common practice, specific transition state analyses for reactions involving 1-(2,2-diethoxyethyl)-1H-pyrazole are not available.

Prediction and Correlation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be correlated with experimental data to confirm a molecule's structure. For instance, theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

In studies of other pyrazole compounds, calculated vibrational frequencies from DFT are compared with experimental IR spectra to assign specific absorption bands to functional groups. Similarly, calculated 1H-NMR and 13C-NMR chemical shifts are correlated with experimental spectra to aid in the structural elucidation of newly synthesized compounds.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling encompasses a broad range of techniques used to simulate how a molecule interacts with other chemical species or its environment. For pyrazole derivatives, this can include simulating their binding to biological targets like enzymes, which is a key step in drug discovery.

Simulations of reaction pathways can reveal the step-by-step process of a chemical transformation. These models can illustrate the formation and breaking of bonds and the structural changes that occur throughout a reaction, providing a dynamic view that complements the static information from transition state analysis.

Synthetic Utility and Derivatization Strategies for 1 2,2 Diethoxyethyl 1h Pyrazole

Role as Versatile Precursors in Multi-Step Organic Synthesis

The principal role of 1-(2,2-diethoxyethyl)-1H-pyrazole in multi-step synthesis is that of a latent aldehyde. The diethyl acetal (B89532) is robust under various reaction conditions, including those that are basic or involve certain organometallic reagents, yet it can be readily deprotected to the corresponding aldehyde, 1H-pyrazole-1-acetaldehyde, typically through acid-catalyzed hydrolysis. This unmasking step is critical, as the resulting aldehyde is a versatile intermediate for a host of subsequent chemical transformations.

The general deprotection strategy can be represented as follows:

Reaction Scheme 1: Deprotection of this compoundGenerated mermaid

Once generated, 1H-pyrazole-1-acetaldehyde can participate in a wide array of classic aldehyde reactions. These include, but are not limited to, reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups and the extension of carbon chains. This precursor strategy is fundamental for creating a library of substituted pyrazoles that are primed for further synthetic elaboration.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

A significant application of pyrazole (B372694) derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. organic-chemistry.org While direct cyclization involving the N-acetaldehyde group of this compound requires prior functionalization of the pyrazole ring, a common and powerful strategy involves the reaction of a functionalized pyrazole aldehyde with an aminopyrazole to construct fused systems like pyrazolo[1,5-a]pyrimidines. nih.gov

A representative pathway involves the Vilsmeier-Haack formylation of the precursor at the C-4 position, followed by deprotection and subsequent cyclocondensation. A new series of dihydropyrazolo[1,5-a]pyrimidine products were synthesized by reacting 1H-pyrazole-4-carbaldehyde derivatives with a 5-amino-1H-pyrazole-4-carbonitrile derivative and ethyl cyanoacetate (B8463686). nih.gov This multicomponent reaction highlights how a formyl group on the pyrazole ring, which can be derived from a precursor like this compound, is instrumental in building the fused pyrimidine (B1678525) ring.

The general approach for constructing such fused systems is outlined in the table below, showcasing the reaction between pyrazole-4-carbaldehydes and aminopyrazoles.

EntryPyrazole-4-carbaldehyde ReactantAminopyrazole ReactantProductYield (%)
11-Phenyl-1H-pyrazole-4-carbaldehyde5-Amino-1H-pyrazole-4-carbonitrile2-(1-Phenyl-1H-pyrazol-4-yl)-dihydropyrazolo[1,5-a]pyrimidine derivative78
21-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde5-Amino-1H-pyrazole-4-carbonitrile2-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-dihydropyrazolo[1,5-a]pyrimidine derivative81
31-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde5-Amino-1H-pyrazole-4-carbonitrile2-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-dihydropyrazolo[1,5-a]pyrimidine derivative75

This table is based on the synthetic strategy reported for the synthesis of dihydropyrazolo[1,5-a]pyrimidine products. nih.gov

This methodology underscores the utility of pyrazole aldehydes as key components in the regioselective synthesis of complex heterocyclic scaffolds. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Elaboration of Functionalized Pyrazole Derivatives for Subsequent Chemical Transformations

The pyrazole ring of this compound is amenable to functionalization, which significantly broadens its synthetic utility. The Vilsmeier-Haack reaction is a particularly effective method for introducing a formyl group onto electron-rich heterocyclic systems, including N-substituted pyrazoles. organic-chemistry.orgnih.govwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install an aldehyde group at the C-4 position of the pyrazole ring. wikipedia.org

The application of the Vilsmeier-Haack reaction to this compound would yield this compound-4-carbaldehyde. This transformation is highly valuable as it introduces a second orthogonal aldehyde equivalent onto the pyrazole scaffold. The native acetal can remain protected while the newly introduced C-4 aldehyde is used in further reactions.

In a related study, the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole under Vilsmeier-Haack conditions resulted in the formation of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde. arkat-usa.org This demonstrates that in addition to formylation of the ring, the N-1 substituent can also undergo transformation in the same step. arkat-usa.org

The resulting pyrazole-4-carbaldehydes are versatile intermediates for a variety of subsequent transformations, as shown in the table below.

EntryStarting MaterialReagentsProductApplication of ProductRef.
1Phenyl hydrazone derivativeVilsmeier Reagent (DMF/POCl₃)1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydeSynthesis of Schiff's bases and coumarin-based hydrazones nih.gov
2Acetophenone PhenylhydrazoneVilsmeier Reagent (DMF/POCl₃)1,3-Diphenylpyrazole-4-carboxaldehydeSynthesis of chalcones, thiazolidinones, and other fused heterocycles researchgate.net
35-Chloro-1-phenyl-3-propyl-1H-pyrazoleVilsmeier Reagent (DMF/POCl₃)5-Chloro-4-formyl-1-phenyl-3-propyl-1H-pyrazoleIntermediate for further functionalization arkat-usa.org

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies for 1-(2,2-Diethoxyethyl)-1H-pyrazole and its Derivatives

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, driven by their wide-ranging applications in pharmaceuticals and agrochemicals. nih.govnih.gov In recent years, a significant shift towards environmentally benign and sustainable chemical practices has spurred the development of "green" synthetic strategies. nih.govresearchgate.netresearchgate.net These methodologies prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. nih.govresearchgate.net

Future research should focus on applying these green principles to the synthesis of this compound and its analogues. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or produce significant waste. The development of novel, greener pathways is crucial for sustainable production.

Key areas for future investigation include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine hydrazine (B178648) or its derivatives, a synthon for the 2,2-diethoxyethylamino group, and a suitable three-carbon component would be a highly efficient and atom-economical approach. researchgate.net

Catalytic Methods: The exploration of recyclable catalysts, such as magnetic nanoparticles, has shown promise in the synthesis of pyrazoles, offering easy separation and reuse. researchgate.net Applying such catalysts to the synthesis of the target compound could significantly improve the environmental footprint of the process.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been successfully used to accelerate the formation of pyrazole rings, often in solvent-free conditions, leading to higher yields and shorter reaction times. nih.gov Similarly, ultrasonic irradiation presents another energy-efficient alternative. researchgate.net

Green Solvents: The use of water, ethanol (B145695), or deep eutectic solvents (DESs) as reaction media can replace traditional volatile organic compounds, reducing environmental impact and improving safety. researchgate.net

Green Synthetic StrategyPotential Application for this compound SynthesisKey Advantages
Microwave-Assisted Synthesis Rapid, solvent-free condensation of 1,3-dicarbonyl precursors with (2,2-diethoxyethyl)hydrazine (B3052554).Reduced reaction times, increased yields, energy efficiency. nih.gov
Multicomponent Reactions One-pot synthesis from simple starting materials, incorporating the diethoxyethyl moiety.High atom economy, operational simplicity, reduced waste. researchgate.net
Catalysis with Magnetic Nanoparticles Use of a recyclable catalyst for the cyclization step.Easy catalyst recovery and reuse, environmentally benign. researchgate.net
Deep Eutectic Solvents (DESs) Employing DESs as a green reaction medium for the synthesis.Biodegradable, low toxicity, potential for enhanced reactivity. researchgate.netias.ac.in

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The this compound molecule possesses two key reactive sites: the pyrazole ring and the acetal-protected aldehyde. The interplay between these two functional groups opens up a vast landscape for exploring novel chemical transformations. The acetal (B89532) group serves as a latent aldehyde, which can be unmasked under acidic conditions to participate in a wide array of reactions.

Future research should investigate:

Selective Transformations: Developing conditions for the selective functionalization of either the pyrazole ring or the side chain. For instance, electrophilic substitution reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, could be explored. semanticscholar.org The stability of the diethoxyethyl group under these conditions would be a critical factor to study.

Tandem and Cascade Reactions: Designing reactions where deprotection of the acetal is followed by an intramolecular cyclization or an intermolecular reaction in a single pot. This could lead to the formation of complex fused heterocyclic systems. For example, deprotection to the aldehyde followed by condensation with a suitable nucleophile on the pyrazole ring could generate novel pyrazolopyridines or other fused scaffolds.

Metal-Catalyzed Cross-Coupling: The pyrazole ring can be halogenated and subsequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The compatibility of the acetal group with these reaction conditions would need to be established.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions, although this is less common. More promising is the use of the aldehyde, after deprotection, in [4+2] or other cycloadditions to build complex ring systems.

Reaction TypeTarget MoietyPotential TransformationResearch Goal
Electrophilic Substitution Pyrazole Ring (C4-position)Vilsmeier-Haack formylation, nitration, halogenation.Synthesis of polysubstituted pyrazoles. semanticscholar.org
Acetal Deprotection/Condensation Diethoxyethyl Side ChainHydrolysis to pyrazole-1-acetaldehyde, followed by Knoevenagel or Wittig reactions.Elaboration of the side chain to introduce new functional groups.
Reductive Amination Diethoxyethyl Side ChainDeprotection and reaction with amines to form new C-N bonds.Creation of libraries of pyrazole-based amines for biological screening.
Intramolecular Cyclization Both MoietiesIntroduction of a nucleophile on the pyrazole ring followed by intramolecular reaction with the deprotected aldehyde.Synthesis of novel fused pyrazole heterocycles.

Advanced Synthetic Applications in the Design of New Chemical Scaffolds

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov Its synthetic accessibility and ability to act as a versatile pharmacophore make it a valuable starting point for drug discovery programs. nih.gov The compound this compound is an ideal precursor for creating novel chemical scaffolds by leveraging its unique bifunctionality.

Future research in this area should concentrate on:

Scaffold Diversification: Using the deprotected aldehyde as a key diversification point. A single pyrazole core can be elaborated into a vast library of compounds through reactions like multicomponent condensations (e.g., Ugi or Biginelli reactions), Wittig olefination, or Grignard additions.

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings in known bioactive molecules. nih.gov The diethoxyethyl side chain provides a handle for attaching these pyrazole units to larger molecular frameworks, potentially improving pharmacokinetic or pharmacodynamic properties.

Fragment-Based Drug Discovery (FBDD): The compound itself or its immediate derivatives can be used as fragments in FBDD campaigns. The pyrazole ring can provide key hydrogen bonding interactions with biological targets, while the side chain allows for vectoral growth to explore surrounding binding pockets.

Synthesis of Fused Heterocycles: As mentioned previously, the aldehyde functionality can be used to construct fused ring systems. For example, reaction with hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazolo[1,5-a]pyrazines or related structures, which are themselves important heterocyclic systems. researchgate.net

Application AreaSynthetic StrategyResulting Chemical ScaffoldPotential Utility
Medicinal Chemistry Deprotection followed by Ugi four-component reaction.α-Acylamino-carboxamide-substituted pyrazoles.Rapid generation of diverse libraries for high-throughput screening.
Agrochemicals Condensation of the aldehyde with active methylene (B1212753) compounds followed by Michael addition/cyclization.Polysubstituted carbocyclic or heterocyclic pyrazole derivatives.Discovery of new herbicides or fungicides.
Materials Science Conversion to a vinylpyrazole derivative via Wittig reaction, followed by polymerization.Pyrazole-functionalized polymers.Development of novel polymers with unique electronic or coordination properties.
Coordination Chemistry Elaboration of the side chain to include additional donor atoms (e.g., N, O, S).Novel multidentate pyrazole-based ligands.Synthesis of new metal complexes with catalytic or luminescent properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-diethoxyethyl)-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves nucleophilic substitution, where a pyrazole derivative reacts with a diethoxyethyl halide (e.g., bromo- or chloro-diethoxyethane) under basic conditions (e.g., K₂CO₃ or NaH). Solvents like DMF or THF are used at elevated temperatures (60–80°C). Monitoring reaction progress via TLC or GC-MS is essential to minimize byproducts such as dialkylated species .
  • Key Considerations : Base strength and solvent polarity significantly influence regioselectivity. For example, polar aprotic solvents enhance nucleophilicity of the pyrazole nitrogen, favoring mono-substitution .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The diethoxyethyl group shows characteristic signals: a triplet for the CH₂ adjacent to oxygen (δ 3.5–3.7 ppm) and a quartet for the ethoxy methyl groups (δ 1.2–1.4 ppm). The pyrazole protons appear as distinct singlets or doublets depending on substitution .
  • IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and pyrazole ring C=N (1500–1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the diethoxyethyl group to the pyrazole ring be addressed?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. Computational tools (DFT calculations) predict preferential substitution at the less hindered nitrogen. Experimental validation involves competitive reactions with deuterated analogs or kinetic studies. For example, bulky bases like LDA may favor substitution at N1 over N2 .
  • Data Contradiction : Discrepancies in reported regioselectivity may arise from solvent effects. Polar solvents stabilize transition states for N1 substitution, while nonpolar solvents may favor N2. Systematic solvent screening (e.g., DMSO vs. toluene) resolves such conflicts .

Q. What strategies mitigate side reactions (e.g., ring-opening or oxidation) during functionalization of this compound?

  • Methodology :

  • Oxidation Prevention : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions involving strong oxidants.
  • Ring Stability : Avoid prolonged exposure to strong acids/bases. For example, replace HCl with milder acids (e.g., AcOH) in workup steps .
    • Analytical Validation : LC-MS monitors degradation products, while X-ray crystallography confirms structural integrity post-reaction .

Q. How does the diethoxyethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The ethoxy groups act as electron-donating substituents, enhancing the pyrazole ring’s electron density and facilitating oxidative addition with Pd catalysts. However, steric hindrance from the diethoxyethyl group may reduce coupling efficiency. Ligand screening (e.g., SPhos vs. XPhos) optimizes catalytic activity .
  • Case Study : In Suzuki reactions, boronic esters derived from this compound show higher yields (~75%) compared to non-ethoxy analogs (~60%) due to improved solubility in THF/water mixtures .

Applications in Scientific Research

Q. What role does this compound serve in designing bioactive molecules?

  • Methodology : The diethoxyethyl moiety enhances solubility and bioavailability, making the compound a versatile intermediate for pharmaceuticals. For example, it serves as a precursor for kinase inhibitors by enabling facile introduction of pharmacophores via click chemistry or amide coupling .
  • Data Insight : Pyrazole derivatives with ethoxy groups exhibit improved blood-brain barrier penetration in preclinical models, as shown in neuroprotective studies .

Q. How can computational modeling predict the binding affinity of this compound derivatives to target proteins?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess interactions with active sites. The diethoxyethyl group’s flexibility is modeled using force fields (e.g., AMBER) to evaluate entropy-enthalpy trade-offs. For example, derivatives show higher affinity for COX-2 than COX-1 due to hydrophobic pocket compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.